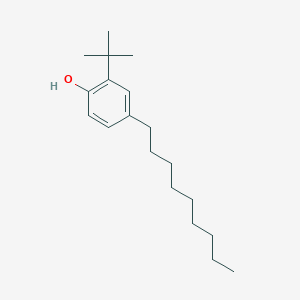

2-Tert-butyl-4-nonylphenol

Description

Structure

3D Structure

Properties

CAS No. |

4960-96-7 |

|---|---|

Molecular Formula |

C19H32O |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

2-tert-butyl-4-nonylphenol |

InChI |

InChI=1S/C19H32O/c1-5-6-7-8-9-10-11-12-16-13-14-18(20)17(15-16)19(2,3)4/h13-15,20H,5-12H2,1-4H3 |

InChI Key |

PHOPRYXKLUFKFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Environmental Fate and Transformation Pathways of 2 Tert Butyl 4 Nonylphenol and Its Metabolites

Identification and Characterization of Transformation Products and Metabolites

The environmental transformation of 2-tert-butyl-4-nonylphenol, a member of the broader nonylphenol isomer group, leads to the formation of various byproducts. While specific research on the metabolic pathways of the 2-tert-butyl-4-nonylphenol isomer is limited, the degradation of nonylphenols, in general, has been studied, providing insight into the likely transformation products. These products are primarily the result of microbial activity in soil and aquatic environments. nih.gov

The degradation of nonylphenols can occur through various enzymatic processes initiated by microorganisms. One of the key pathways involves the action of laccase and cytochrome P450 monooxygenases. nih.gov These enzymes facilitate the oxidation of the phenolic ring and the alkyl chain, leading to a variety of metabolites. The initial steps often involve hydroxylation, where one or more hydroxyl groups are added to the molecule. This increases the polarity of the compound, making it more water-soluble and susceptible to further degradation.

Another significant degradation pathway for nonylphenols is ipso-hydroxylation. researchgate.net In this process, the alkyl group at the para position of the phenolic ring is substituted by a hydroxyl group. This leads to the formation of hydroquinone (B1673460) and a corresponding nonyl alcohol or ketone. This pathway has been observed in the degradation of 4-nonylphenol (B119669) by certain bacteria, such as Sphingomonas sp. researchgate.net

The characterization and identification of these transformation products are typically performed using advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for separating the complex mixture of metabolites and identifying them based on their mass-to-charge ratio and fragmentation patterns. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed, often after a derivatization step to increase the volatility of the polar metabolites. chromsoc.jp

Studies on the biodegradation of nonylphenol have identified several types of metabolites. These include hydroxylated nonylphenols, where a hydroxyl group is added to the nonyl chain or the aromatic ring. Further oxidation can lead to the formation of carboxylated nonylphenols, where the alkyl chain is shortened and a carboxylic acid group is introduced. In some cases, the degradation can lead to the complete mineralization of the compound to carbon dioxide and water.

The table below summarizes some of the potential transformation products of nonylphenol degradation, based on studies of related isomers.

| Metabolite/Transformation Product | Formation Pathway | Significance |

| Hydroxylated Nonylphenols | Enzymatic hydroxylation of the alkyl chain or aromatic ring. | Intermediate products in the degradation pathway, generally more polar than the parent compound. nih.gov |

| Carboxylated Nonylphenols | Oxidation of the alkyl chain. | Represents a significant step in the breakdown of the nonyl group. |

| Nonylphenol Ethoxylates | Degradation of nonylphenol ethoxylate surfactants. | A major source of nonylphenol in the environment. nih.govindustrialchemicals.gov.au |

| Hydroquinone | Ipso-hydroxylation of the phenolic ring. | A key intermediate in the breakdown of the aromatic structure. researchgate.net |

It is important to note that the rate and extent of degradation, as well as the specific metabolites formed, can be influenced by a variety of environmental factors. These include the type of microbial community present, temperature, pH, and the availability of oxygen. scielo.br For instance, under anaerobic conditions, the degradation of nonylphenols is generally slower, and different sets of metabolites may be produced compared to aerobic conditions. The persistence of nonylphenols and their metabolites in the environment is a concern due to their potential endocrine-disrupting effects. nih.gov

Advanced Analytical Methodologies for the Trace Level Determination of 2 Tert Butyl 4 Nonylphenol

Sample Pre-treatment and Extraction Techniques

Effective sample preparation is a critical step to isolate the target analytes from interfering matrix components and to concentrate them to a level suitable for instrumental analysis. Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most commonly employed techniques for this purpose.

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. thermofisher.com It offers benefits such as high recovery rates, reduced solvent consumption, and the ability to handle a variety of sample matrices. sigmaaldrich.com The choice of the solid sorbent is crucial for the successful isolation of nonylphenols.

Commonly used SPE sorbents for alkylphenols include hydrophilic-lipophilic balanced (HLB) polymers and chemically modified silica, such as C18. nih.gov For instance, a study comparing HLB and a mixed-mode sorbent (PSA+C18) found that HLB provided better recovery for a wider range of analytes. nih.gov The general SPE procedure involves several steps: column conditioning, sample loading, washing to remove interferences, and finally, elution of the target analytes. thermofisher.com

A novel approach, the Hybrid Solid Phase Extraction–Precipitation Technology (Hybrid SPE-PPT), has been developed for the simultaneous determination of bisphenol A, 4-t-octylphenol, and 4-nonylphenol (B119669) in human blood serum. This technique combines protein precipitation with SPE in a single cartridge, which contains a zirconium-packed bed that specifically retains phospholipids, a major interference in biological samples. dphen1.com

The selection of appropriate solvents for each step is critical for optimizing the extraction efficiency. For example, conditioning is often performed with methanol (B129727) followed by water. nih.gov The sample is typically diluted with a buffer before loading. nih.gov Washing steps may use water or a weak organic solvent solution to remove polar impurities, while elution is carried out with a stronger organic solvent like methanol or acetonitrile (B52724) to recover the analytes. nih.govdphen1.com

Table 1: Example of an SPE Protocol for Nonylphenol Analysis

| SPE Step | Procedure/Solvent | Purpose |

|---|---|---|

| Conditioning | 1 mL Methanol, followed by 1 mL H₂O | To activate the sorbent for effective interaction with the analyte. nih.gov |

| Sample Loading | 400 µL of sample (e.g., urine, plasma) mixed with 400 µL of PBS buffer, loaded by gravity flow. | To adsorb the analyte onto the solid phase. nih.gov |

| Washing | Two cycles with 1 mL H₂O each. | To remove interfering substances from the sample matrix. nih.gov |

| Elution | Methanol or a basic methanol solution (e.g., 3% NH₃ in MeOH). | To selectively recover the analyte from the sorbent. nih.gov |

Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. For the analysis of nonylphenols in biological samples, a common approach involves an initial extraction with an organic solvent like acetonitrile. nih.gov

To remove lipids, which can interfere with subsequent analysis, a partitioning step between hexane (B92381) and acetonitrile is often employed. The nonylphenols, being more polar than lipids, preferentially partition into the acetonitrile phase, while the nonpolar lipids are removed in the hexane layer. nih.gov This cleanup step is crucial for achieving accurate and reliable results, especially when dealing with fatty matrices such as fish and shellfish. nih.gov Following the extraction and cleanup, the solvent is typically evaporated and the residue is reconstituted in a solvent compatible with the analytical instrument. thermofisher.com

Chromatographic Separation Techniques

Chromatography is essential for separating the target analyte, 2-tert-butyl-4-nonylphenol, from other isomers and matrix components before detection. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques used for this purpose.

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of phenols, which can have insufficient volatility, a derivatization step is often necessary to improve their chromatographic behavior and sensitivity. dphen1.com However, underivatized phenols can also be analyzed directly by GC coupled with a Flame Ionization Detector (GC/FID). settek.com

Capillary columns, such as DB-5ms, are commonly used for the separation of nonylphenol isomers. mdpi.com The oven temperature program is carefully optimized to achieve the best separation. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature to elute the analytes, and then have a final hold at an even higher temperature to clean the column. mdpi.com The sample is typically injected in splitless mode to maximize the transfer of the analyte onto the column for trace-level analysis. mdpi.com

Comprehensive two-dimensional gas chromatography (GC x GC) offers enhanced resolution and is particularly useful for separating the complex mixture of nonylphenol isomers found in technical products. researchgate.netusgs.gov This technique uses two columns with different stationary phases to provide a much higher separation power than conventional single-column GC. researchgate.net

Table 2: Typical GC Conditions for Nonylphenol Analysis

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS). mdpi.com |

| Column | DB-5ms capillary column. mdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.8 mL/min). mdpi.com |

| Injection Mode | Splitless injection of 1.0 µL sample volume. mdpi.com |

| Temperature Program | Initial 80°C, ramp at 10°C/min to 180°C, then 3°C/min to 240°C, post-run at 250°C. mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis. Both normal-phase and reverse-phase HPLC can be used for the separation of nonylphenol isomers.

Normal-phase HPLC, using a silica-based column and a non-polar mobile phase (e.g., a gradient of ethyl acetate (B1210297) in hexane), is well-suited for separating isomers. mtc-usa.com Reverse-phase HPLC is more common and typically employs a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. dphen1.comsielc.com A gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve optimal separation of the analytes. mdpi.com For instance, the analysis of 2,4-di-tert-butylphenol (B135424) can be achieved on a Newcrom R1 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com

Ultra-high-performance liquid chromatography (uHPLC), which uses smaller particle size columns, allows for much faster separations, with all target analytes being chromatographically separated within 3 minutes in some methods. nih.gov

Table 3: Example of HPLC Conditions for Nonylphenol Separation

| Parameter | Condition |

|---|---|

| Column | C18 column. dphen1.com |

| Mobile Phase | Acetonitrile and water. dphen1.com |

| Flow Rate | 1.0 mL/min. dphen1.com |

| Detection | Fluorescence detector with excitation at 227 nm and emission at 313 nm. dphen1.com |

Spectrometric Detection Methods

Following chromatographic separation, a sensitive and selective detector is required for the quantification of trace levels of 2-tert-butyl-4-nonylphenol. Mass spectrometry is the most widely used detection method due to its high sensitivity and specificity.

When coupled with GC, a mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored, significantly improving the signal-to-noise ratio and lowering detection limits. nih.gov For even greater selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be used. thermofisher.com In this technique, a specific parent ion is selected, fragmented, and then one or more specific product ions are monitored. thermofisher.com

For HPLC, mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source are commonly used. dphen1.comresearchgate.net The multiple reaction monitoring (MRM) mode in LC-MS/MS provides excellent selectivity and allows for the detection of analytes at very low concentrations. nih.gov

Besides mass spectrometry, other detectors are also employed. For GC, the Flame Ionization Detector (FID) is a robust and common detector, although it is less sensitive and selective than MS. settek.com For HPLC, fluorescence detection (FLD) is a highly sensitive and selective method for compounds that fluoresce, such as phenols. dphen1.com The excitation and emission wavelengths are chosen to maximize the signal for the target analytes. dphen1.com Ultraviolet (UV) or Diode Array Detectors (DAD) can also be used, with detection typically performed at a wavelength around 220 nm or 277 nm. mtc-usa.commdpi.com

The choice of detector depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For trace-level analysis in complex matrices, mass spectrometry-based methods are generally preferred. dphen1.com

Table 4: Summary of Spectrometric Detectors for Nonylphenol Analysis

| Chromatography Technique | Detector | Mode of Operation | Key Features |

|---|---|---|---|

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Selected Ion Monitoring (SIM). nih.gov | High sensitivity and selectivity. |

| Gas Chromatography (GC) | Tandem Mass Spectrometry (MS/MS) | Selected Reaction Monitoring (SRM). thermofisher.com | Very high sensitivity and selectivity, reduced matrix interference. |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | - | Robust and generally applicable to organic compounds. settek.com |

| High-Performance Liquid Chromatography (HPLC) | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM). nih.gov | Excellent for trace-level quantification in complex matrices. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detector (FLD) | - | Highly sensitive and selective for fluorescent compounds. dphen1.com |

| High-Performance Liquid Chromatography (HPLC) | Diode Array Detector (DAD)/UV | - | Provides spectral information and is a versatile detector. mdpi.com |

Mass Spectrometry (MS) Detection (EI, NCI, HRMS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of 2-tert-butyl-4-nonylphenol and other alkylphenols. dphen1.com Different ionization techniques offer distinct advantages.

Electron Ionization (EI): EI is a hard ionization technique that provides reproducible mass spectra and detailed structural information through characteristic fragmentation patterns. The resulting mass spectra can be compared against established libraries for compound identification. For alkylphenols, EI-MS is a common technique used for both underivatized and derivatized samples. dphen1.com

Negative Chemical Ionization (NCI): NCI is a softer ionization technique that often results in less fragmentation and a prominent molecular ion or a simple adduct, significantly increasing sensitivity for electrophilic compounds. For enhanced detection of phenols, derivatization is often employed. When alkylphenols are converted to their pentafluorobenzoyl derivatives, analysis by GC-MS with NCI can achieve detection limits at low ng/L levels, offering a highly selective and sensitive method. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an analyte and its fragments. This capability is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas, thereby increasing the confidence in identification, especially in complex matrices.

| Ionization Technique | Principle | Primary Use for 2-Tert-butyl-4-nonylphenol | Sensitivity |

|---|---|---|---|

| Electron Ionization (EI) | Hard ionization, extensive fragmentation | Structural elucidation and library matching | Moderate |

| Negative Chemical Ionization (NCI) | Soft ionization, forms negative ions | Trace-level quantification (especially after derivatization) | High |

| High-Resolution Mass Spectrometry (HRMS) | Provides exact mass measurements | Unambiguous identification and formula determination | High |

UV/Visible Spectroscopy

UV/Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Phenolic compounds, including 2-tert-butyl-4-nonylphenol, exhibit characteristic absorbance due to the presence of the aromatic ring. While UV/Vis spectroscopy is a robust and accessible technique, its selectivity can be limited in complex environmental samples where multiple compounds may absorb at similar wavelengths. A study on the photocatalytic degradation of 4-tert-butylphenol (B1678320), a structurally related compound, monitored its concentration by observing changes in its UV-Vis spectral profile. researchgate.net This indicates the utility of the technique for quantitative analysis, often in conjunction with separation methods like high-performance liquid chromatography (HPLC).

Fluorescence Spectroscopy

Fluorescence spectroscopy is an inherently sensitive technique used for the detection of compounds that fluoresce. Many phenolic compounds, including alkylphenols, are naturally fluorescent or can be derivatized to be so. The method involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This technique, often paired with HPLC (HPLC-FLD), provides high sensitivity and selectivity for the analysis of alkylphenols like 4-nonylphenol and 4-tert-octylphenol (B29142) in water samples. dphen1.comresearchgate.net For 4-nonylphenol, optimal excitation and emission wavelengths have been reported as 277 nm and 315 nm, respectively. researchgate.net This approach allows for the detection of these compounds at very low concentrations, often in the μg/L range. researchgate.net

Chemical Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a critical step in the analysis of many compounds, including 2-tert-butyl-4-nonylphenol. The process involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability. For phenols, derivatization typically targets the active hydroxyl group. dphen1.com

Pentafluorobenzoylation

Pentafluorobenzoylation is a widely used derivatization technique for phenols prior to analysis by gas chromatography. dphen1.com The reaction involves treating the phenol (B47542) with pentafluorobenzoyl chloride, which converts the polar hydroxyl group into a less polar, more volatile pentafluorobenzoyl ester. This derivatization significantly improves chromatographic performance. dphen1.com Moreover, the resulting derivative is highly electrophilic, making it exceptionally sensitive to detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), enabling trace-level analysis. dphen1.comnih.gov

Methylation Procedures

Methylation is another common derivatization strategy that replaces the active hydrogen of the phenolic hydroxyl group with a methyl group, forming a more volatile and less polar methyl ether (anisole). epa.govsettek.com This can be achieved using various reagents, such as diazomethane (B1218177) or dimethyl sulfate. settek.comresearchgate.net While effective, some methylation reagents like diazomethane are highly toxic and require careful handling. settek.comresearchgate.net The resulting methylated derivatives are suitable for GC analysis and can be detected using flame ionization detection (FID) or mass spectrometry. epa.gov

Trimethylsilylation (TMS)

Trimethylsilylation is one of the most common derivatization techniques for compounds containing active hydrogen atoms, such as the hydroxyl group in 2-tert-butyl-4-nonylphenol. researchgate.net The reaction with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a non-polar trimethylsilyl (B98337) group. researchgate.netidc-online.com This conversion to a TMS ether increases the volatility and thermal stability of the analyte, making it ideal for GC analysis. researchgate.netrsc.org The procedure helps to produce sharp, symmetrical chromatographic peaks and can prolong the life of the GC column. researchgate.net The mass spectra of TMS derivatives are well-characterized, aiding in their identification. nih.gov

| Derivatization Strategy | Reagent Example | Purpose | Primary Analytical Technique |

|---|---|---|---|

| Pentafluorobenzoylation | Pentafluorobenzoyl chloride | Increases volatility and electron-capturing ability | GC-ECD, GC-NCI-MS |

| Methylation | Diazomethane | Increases volatility by forming a methyl ether | GC-FID, GC-MS |

| Trimethylsilylation (TMS) | BSTFA | Increases volatility and thermal stability | GC-MS |

Absence of Specific Method Validation Data for 2-Tert-butyl-4-nonylphenol Precludes Article Generation

A thorough investigation into advanced analytical methodologies for the trace-level determination of 2-Tert-butyl-4-nonylphenol has revealed a significant gap in publicly available scientific literature. Specifically, detailed method validation and performance metrics for this particular chemical compound could not be located. The stringent requirement to focus solely on 2-Tert-butyl-4-nonylphenol prevents the inclusion of data from related, but distinct, compounds such as other nonylphenol isomers or different alkylphenols.

Method validation is a critical component in the development of reliable analytical techniques, ensuring that a method is suitable for its intended purpose. Key performance indicators typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. While numerous studies present such data for compounds like 4-nonylphenol and various di-tert-butylphenols, this information is not directly transferable to the 2-Tert-butyl-4-nonylphenol isomer.

The generation of a scientifically accurate and authoritative article, as per the user's request, is contingent upon the availability of specific and verifiable research findings. Without access to validated performance metrics for the trace-level determination of 2-Tert-butyl-4-nonylphenol, it is not possible to construct the mandated "Method Validation and Performance Metrics" section of the article. Consequently, the article cannot be generated in a manner that adheres to the core instructions of being thorough, informative, and scientifically accurate for the specified compound.

Ecological Risk Assessment Frameworks and Methodologies for Alkylphenols, with Applicability to 2 Tert Butyl 4 Nonylphenol

Application of Species Sensitivity Distribution (SSD) Models

Species Sensitivity Distribution (SSD) models are statistical tools increasingly used in ecological risk assessment to estimate the concentration of a chemical that will protect a specified proportion of species in an ecosystem. psu.eduresearchgate.net An SSD is a cumulative probability distribution of the toxicity data (e.g., No-Observed-Effect Concentrations or LC50 values) for multiple species. cadaster.eu From this distribution, a Hazardous Concentration for a certain percentage of species (HCp), typically the 5th percentile (HC5), is derived. psu.edu The HC5 is considered a concentration that should be protective of 95% of the species in the environment.

Table 1: Example of Chronic Toxicity Data for 4-Nonylphenol (B119669) Used in Species Sensitivity Distribution (SSD) Modeling (Note: This table is illustrative, based on data typically used in SSDs for 4-nonylphenol. Actual values may vary between studies.)

| Taxonomic Group | Species | Endpoint | Value (µg/L) |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | NOEC (Growth) | 10 |

| Fish | Pimephales promelas (Fathead Minnow) | NOEC (Reproduction) | 6.0 |

| Invertebrate | Daphnia magna (Water Flea) | NOEC (Reproduction) | 15 |

| Invertebrate | Chironomus riparius (Midge) | NOEC (Emergence) | 54 |

| Algae | Scenedesmus subspicatus | EC10 (Growth) | 270 |

| Macrophyte | Lemna minor (Duckweed) | NOEC (Growth) | 460 |

Source: Based on data found in EU Risk Assessment Reports and related literature.

Hazard Quotient (HQ) Calculation and Risk Level Categorization

The Hazard Quotient (HQ) is a common metric used in risk characterization. It is the ratio of the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) of a chemical to its Predicted No-Effect Concentration (PNEC). sintef.nocdc.gov

HQ = PEC / PNEC

An HQ value of less than 1 suggests that adverse effects are unlikely, while an HQ greater than 1 indicates that there is a potential risk to the environment, warranting further investigation or risk management measures. sintef.nocdc.gov Risk levels can be categorized based on the magnitude of the HQ.

For alkylphenols, PEC values are determined from monitoring data in various environmental compartments like rivers, sediments, and soils. nih.gov Due to the use of nonylphenol ethoxylates in products like detergents and pesticides, their degradation product, nonylphenol, is frequently detected in aquatic environments. mdpi.comindustrialchemicals.gov.au For instance, concentrations of 4-tert-octylphenol (B29142) have been detected in river water at concentrations up to 755 ng/L. nih.gov

Table 2: Illustrative Hazard Quotient (HQ) Calculation and Risk Categorization for 4-tert-Octylphenol in an Aquatic Environment

| Parameter | Value | Unit | Source/Comment |

| Measured Environmental Concentration (MEC) | 0.755 | µg/L | Based on max concentration found in River Buffalo, South Africa. nih.gov |

| Predicted No-Effect Concentration (PNEC) | 0.12 | µg/L | Based on the UK Risk Assessment Draft for Octylphenol. umweltprobenbank.de |

| Hazard Quotient (HQ) = MEC / PNEC | 6.29 | - | |

| Risk Level | High | - | HQ > 1 indicates significant potential for risk. |

Derivation of Predicted No-Effect Concentrations (PNEC)

The Predicted No-Effect Concentration (PNEC) is the concentration of a chemical below which adverse effects on the ecosystem are not expected to occur. It is a cornerstone of environmental risk assessment. rivm.nl The PNEC is typically derived from the most sensitive and reliable ecotoxicity data available (e.g., LC50, EC50, or NOEC) by applying an assessment factor (AF). sintef.nooecd.org The size of the AF depends on the uncertainty of the available data; a larger and more comprehensive dataset requires a smaller AF. cadaster.eu

For example, the PNEC for water is often derived from the lowest chronic NOEC from long-term tests on species from different trophic levels (fish, daphnids, algae). If only short-term acute toxicity data (LC50/EC50) is available, a larger AF (e.g., 1000) is used. sintef.no The European Union risk assessment for 4-nonylphenol derived a PNEC for freshwater of 0.33 µg/L. umweltprobenbank.de Similarly, a PNEC for 4-tert-butylphenol (B1678320) was calculated to be 7.3 µg/L (0.0073 mg/L) by applying an AF of 100 to a chronic daphnia study. oecd.org

Table 3: PNEC Values for Selected Alkylphenols in Different Environmental Compartments

| Compound | Compartment | PNEC Value | Derivation Method | Source |

| 4-Nonylphenol | Freshwater | 0.33 µg/L | Assessment Factor on chronic NOECs | EU RAR umweltprobenbank.de |

| 4-Nonylphenol | Marine water | 0.033 µg/L | AF of 10 on freshwater PNEC | EU RAR |

| 4-Nonylphenol | Freshwater Sediment | 2.87 mg/kg wwt | Equilibrium Partitioning Method | EU RAR |

| 4-tert-Octylphenol | Freshwater | 0.12 µg/L | Assessment Factor on chronic NOECs | UK Risk Assessment umweltprobenbank.de |

| 4-tert-Butylphenol | Freshwater | 7.3 µg/L | AF of 100 on Daphnia 21d NOEC of 0.73 mg/L | OECD SIDS oecd.org |

Comparative Environmental Risk Assessments of Alkylphenol Isomers and Analogs

Comparing the environmental risks of different alkylphenol isomers and analogs is crucial for prioritizing substances for regulation and for identifying safer alternatives. service.gov.ukservice.gov.uk Such comparisons typically evaluate differences in toxicity, persistence, bioaccumulation, and endocrine-disrupting potential. service.gov.uk

Studies have shown that the structure of the alkyl chain—its length and degree of branching—significantly influences the compound's properties. For instance, longer-chain 4-alkylphenols are generally more toxic to aquatic organisms than those with shorter chains. service.gov.uk Branched-chain isomers, such as technical nonylphenol and 4-tert-octylphenol, have demonstrated higher estrogenic activity compared to their linear counterparts. service.gov.uk A comparative risk assessment of 4-tert-octylphenol and nonylphenol showed that both are highly toxic to aquatic life, with nonylphenol generally exhibiting slightly higher toxicity in acute tests. service.gov.uk Other isomers, like di-tert-butylphenols, are also of concern, though data may be more limited. industrialchemicals.gov.au

Table 4: Comparison of Acute Aquatic Toxicity for Different Alkylphenols

| Compound | Species | Endpoint | Value (µg/L) | Source |

| 4-Nonylphenol | Pimephales promelas (Fathead minnow) | 96-h LC50 | 128 | service.gov.uk |

| 4-tert-Octylphenol | Pimephales promelas (Fathead minnow) | 96-h LC50 | 290 | service.gov.uk |

| 4-tert-Butylphenol | Daphnia magna (Water flea) | 48-h EC50 | 3,400 | oecd.org |

| 4-tert-Pentylphenol | Daphnia magna (Water flea) | 48-h EC50 | 1,300 | industrialchemicals.gov.au |

| 2,4-Di-tert-butylphenol (B135424) | Daphnia magna (Water flea) | 48-h EC50 | 420 | industrialchemicals.gov.au |

This comparative data is essential for regulatory decisions, such as the restriction of nonylphenol and the consideration of alternatives like 4-tert-octylphenol or dodecylphenol, which themselves require thorough risk assessments. service.gov.uk

Remediation and Removal Technologies for 2 Tert Butyl 4 Nonylphenol and Similar Alkylphenols in Contaminated Matrices

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. This approach is considered a cost-effective and environmentally friendly alternative to conventional physical and chemical treatment methods.

Isolation and Cultivation of Phenol-Degrading Microorganisms

A critical first step in developing bioremediation strategies is the isolation and cultivation of microorganisms capable of degrading the target contaminants. Researchers have successfully isolated phenol-degrading bacteria from various environments, including industrial wastewater and contaminated soil. nih.govnih.govajol.info

The process typically involves an enrichment culture technique. nih.govkoreascience.kr Samples from contaminated sites are introduced into a minimal mineral salts medium containing phenol (B47542) or a specific alkylphenol as the sole carbon and energy source. nih.govnih.gov This selective pressure encourages the growth of microorganisms that can utilize the contaminant. Through serial dilution and plating on solid media, individual colonies of phenol-degrading bacteria can be isolated for further study. nih.govnih.gov

Several bacterial strains have been identified for their phenol-degrading abilities, including species of Acinetobacter, Cupriavidus, Pontoea, and Proteus. ajol.infokoreascience.kr For instance, a study isolating bacteria from iron foundry activated sludge identified Acinetobacter junii POH as a potent phenol degrader. koreascience.kr Similarly, Cupriavidus pauculus and Pontoea spp. isolated from oil-contaminated sites demonstrated significant phenol degradation potential. ajol.info The identification of these microorganisms is often confirmed through 16S rDNA sequencing. nih.gov

Optimization of Bioremediation Parameters (e.g., pH, Temperature, Nutrient Availability)

To enhance the efficiency of bioremediation, it is crucial to optimize environmental parameters that influence microbial growth and enzymatic activity. Key parameters include pH, temperature, and the availability of essential nutrients.

Studies have shown that the optimal conditions for phenol degradation can vary between different microbial species. For example, the optimal temperature and initial pH for Acinetobacter junii POH were found to be 30°C and 7.5, respectively. koreascience.kr The concentration of the contaminant itself is also a critical factor, as high concentrations can be inhibitory to microbial growth. For Acinetobacter junii POH, growth was inhibited at phenol concentrations exceeding 1500 ppm. koreascience.kr

The composition of the culture medium, particularly the availability of nitrogen and phosphorus, also plays a significant role in supporting microbial activity. A defined mineral salts medium is often used for the cultivation of phenol-degrading bacteria, providing essential nutrients for their growth and metabolic functions. nih.govnih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.comresearchgate.net These processes are particularly effective for the degradation of recalcitrant organic compounds like 2-tert-butyl-4-nonylphenol. mdpi.comnih.gov

Generation of Reactive Oxygen Species (e.g., Hydroxyl Radicals via Zerovalent Iron)

A key feature of AOPs is the in-situ generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals. mdpi.comnih.gov Zerovalent iron (ZVI) has emerged as a promising catalyst for generating these radicals. mdpi.comariel.ac.il In the presence of oxygen and water, ZVI can initiate a series of reactions that lead to the formation of hydroxyl radicals. ariel.ac.ilresearchgate.net This process, often referred to as a Fenton-like reaction, involves the oxidation of Fe⁰ to Fe²⁺, which then reacts with dissolved oxygen to produce hydrogen peroxide (H₂O₂). The subsequent reaction between Fe²⁺ and H₂O₂ generates hydroxyl radicals. ariel.ac.il

The use of nanoscale zerovalent iron (nZVI) can further enhance the efficiency of this process due to its high surface area and reactivity. mdpi.comnih.gov The sustained release of ferrous ions from the nZVI core provides a continuous source for the activation of oxidants and the generation of ROS. mdpi.comnih.gov

Kinetic Studies of Oxidative Degradation

Kinetic studies are essential for understanding the rate and mechanism of contaminant degradation by AOPs. Research on the degradation of 4-nonylphenol (B119669), a compound structurally similar to 2-tert-butyl-4-nonylphenol, using ZVI has demonstrated first-order kinetics. researchgate.net

In one study, the degradation of 4-nonylphenol in the presence of ZVI and oxygen showed that the observed degradation rate was directly proportional to the amount of iron used. researchgate.net The half-life of 4-nonylphenol decreased significantly with an increase in ZVI concentration, indicating a faster degradation rate. researchgate.net For example, at a ZVI concentration of 1 g/L, the half-life was approximately 10.5 minutes, which decreased to 3.5 minutes at a concentration of 30 g/L. researchgate.net Such studies provide valuable data for designing and optimizing AOP-based treatment systems.

The efficiency of AOPs can also be influenced by factors such as pH and the presence of other substances in the water matrix. For instance, the degradation rate of other phenols like 2,4-dichlorophenol (B122985) was found to be significantly enhanced in a Fe²⁺/H₂O₂/UV system compared to other AOPs. capes.gov.br

Adsorption Technologies

Adsorption is a surface phenomenon where contaminants are removed from a liquid phase by their accumulation onto the surface of a solid adsorbent material. This technology is widely used for the removal of various organic pollutants from water.

For the removal of phenolic compounds, various adsorbents have been investigated. While specific studies on the adsorption of 2-tert-butyl-4-nonylphenol are limited, research on similar compounds like 2,4-dichlorophenol provides insights into potential adsorbent materials.

One promising approach involves the use of modified clays, such as bentonite (B74815) modified with cetyltrimethylammonium bromide (CTAB). This modification enhances the organophilic nature of the clay, increasing its affinity for organic pollutants. researchgate.net Studies have shown that bentonite/CTAB composites can effectively adsorb 2,4-dichlorophenol from aqueous solutions, with a high adsorption capacity. researchgate.net The mechanism involves hydrophobic interactions between the organic contaminant and the modified clay surface. researchgate.net

The effectiveness of adsorption is influenced by several factors, including the properties of the adsorbent (e.g., surface area, pore size distribution), the characteristics of the adsorbate (e.g., polarity, molecular size), and the operating conditions (e.g., pH, temperature, contact time).

Development and Application of Adsorbent Materials (e.g., Magnetic Chitosan)

The remediation of water contaminated with alkylphenols often involves the use of adsorbent materials capable of binding these compounds, thereby removing them from the solution. While various materials have been investigated, there is a growing interest in biosorbents and composite materials that offer high efficiency, reusability, and environmental compatibility.

Magnetic chitosan (B1678972) has been identified as a particularly effective adsorbent for phenolic compounds. nih.govnih.gov Chitosan, a natural polysaccharide derived from chitin, possesses amino and hydroxyl groups that can serve as active sites for adsorption. nih.gov The integration of magnetic nanoparticles, such as iron oxide (Fe₃O₄), into the chitosan matrix imparts magnetic properties to the adsorbent. nih.gov This allows for easy and rapid separation of the adsorbent from the treated water using an external magnetic field, simplifying the recovery and regeneration process. nih.gov

While specific studies on the removal of 2-tert-butyl-4-nonylphenol using magnetic chitosan are limited, research on the closely related compound 4-tert-butylphenol (B1678320) demonstrates the potential of this technology. nih.govnih.gov In these studies, magnetic chitosan particles have been synthesized and successfully applied for the removal of 4-tert-butylphenol from aqueous solutions. nih.govnih.gov The synthesis typically involves the co-precipitation of iron salts in a chitosan solution to form magnetic chitosan composites. researchgate.net

The effectiveness of magnetic chitosan is influenced by several factors, including the pH of the solution, the adsorbent dose, contact time, and the initial concentration of the contaminant. nih.govnih.gov For the adsorption of 4-tert-butylphenol, it has been observed that the process is most effective at a neutral pH. nih.gov An increase in the adsorbent dosage generally leads to a higher percentage of removal due to the greater availability of active adsorption sites. nih.gov

The reusability of magnetic chitosan is a key advantage. After adsorption, the material can be regenerated by eluting the adsorbed alkylphenols using a suitable solvent, such as a methanol-water mixture. nih.gov Studies have shown that magnetic chitosan can be reused for multiple cycles with only a slight decrease in its adsorption capacity, highlighting its stability and potential for long-term application in water treatment processes. nih.gov

Beyond magnetic chitosan, other adsorbent materials have been explored for the removal of nonylphenol, a broader category to which 2-tert-butyl-4-nonylphenol belongs. These include multi-walled carbon nanotubes, which have shown a high adsorption capacity for nonylphenol due to their large surface area and porous structure. mdpi.com

Adsorption Isotherms and Kinetic Modeling

To understand the mechanism and efficiency of the adsorption process, experimental data are often analyzed using adsorption isotherm and kinetic models. These models provide valuable insights into the adsorbent-adsorbate interactions and the rate at which the adsorption occurs.

Adsorption Isotherms

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze the adsorption of alkylphenols.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. For the adsorption of 4-tert-butylphenol onto magnetic chitosan, the Langmuir model has been found to provide a good fit to the experimental data. nih.govnih.gov This suggests that the adsorption primarily occurs as a monolayer on the surface of the magnetic chitosan particles.

The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface.

The table below summarizes the Langmuir isotherm parameters for the adsorption of 4-tert-butylphenol on magnetic chitosan, as reported in a relevant study.

| Isotherm Model | Parameters | Value |

| Langmuir | qₘ (mg/g) | 25.64 |

| Kₗ (L/mg) | 0.23 | |

| R² | 0.998 | |

| Data for the adsorption of 4-tert-butylphenol on magnetic chitosan. qₘ is the maximum adsorption capacity, Kₗ is the Langmuir constant related to the energy of adsorption, and R² is the coefficient of determination. |

Kinetic Modeling

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetics of the adsorption process.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites.

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. The adsorption of 4-tert-butylphenol on magnetic chitosan has been shown to follow pseudo-second-order kinetics. nih.govnih.gov This indicates that the adsorption process is likely controlled by chemical adsorption.

The table below presents the kinetic parameters for the adsorption of 4-tert-butylphenol on magnetic chitosan.

| Kinetic Model | Parameters | Value |

| Pseudo-second-order | qₑ (mg/g) | 20.0 |

| k₂ (g/mg·min) | 0.012 | |

| R² | 0.999 | |

| Data for the adsorption of 4-tert-butylphenol on magnetic chitosan. qₑ is the amount of solute adsorbed at equilibrium, k₂ is the rate constant of pseudo-second-order adsorption, and R² is the coefficient of determination. |

Q & A

Q. What analytical methods are recommended for quantifying 2-tert-butyl-4-nonylphenol in environmental samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used due to its sensitivity for phenolic compounds. Gas chromatography (GC) with flame ionization detection (FID) is also applicable but requires derivatization to improve volatility. Ensure calibration standards match the matrix (e.g., water, soil) to account for interference . Purity validation (e.g., ≥99% via GC-MS) is critical for reliable quantification .

Q. How can researchers design in vitro assays to assess acute cytotoxicity of 2-tert-butyl-4-nonylphenol?

Use mammalian cell lines (e.g., HepG2, CHO-K1) and follow OECD Test Guideline 129 under Good Laboratory Practice (GLP) conditions. Key parameters:

Q. What are the standard protocols for evaluating genotoxicity in bacterial reverse mutation assays (Ames test)?

Follow OECD Guideline 471 using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1536. Key steps:

- Pre-incubation method with metabolic activation (S9 mix).

- Test concentrations: 0.1–5000 µg/plate (non-cytotoxic range).

- Plate counts for revertant colonies; positive response: ≥2-fold increase over solvent control. Data interpretation must distinguish between weak/marginal effects and conclusive mutagenicity .

Advanced Research Questions

Q. How can contradictory results in mutagenicity studies (e.g., in vitro vs. in vivo) be resolved?

Contradictions often arise from metabolic differences or bioavailability. Mitigation strategies:

Q. What computational approaches are suitable for predicting the environmental persistence of 2-tert-butyl-4-nonylphenol?

Apply quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate biodegradation half-lives. Key parameters:

Q. How can researchers investigate the thermodynamic stability of 2-tert-butyl-4-nonylphenol under varying pH conditions?

Perform isothermal titration calorimetry (ITC) to measure enthalpy changes during protonation/deprotonation. Key steps:

- Prepare buffered solutions (pH 2–12).

- Monitor pKa shifts via UV-Vis spectroscopy.

- Correlate stability with substituent effects (e.g., tert-butyl groups hinder oxidative degradation). Reference thermochemical data from NIST for validation .

Q. What advanced techniques are recommended for elucidating metabolic pathways in mammalian systems?

Use high-resolution mass spectrometry (HRMS) with stable isotope labeling (e.g., ¹³C-labeled compounds). Workflow:

- Expose hepatocytes or microsomal fractions to 2-tert-butyl-4-nonylphenol.

- Identify phase I/II metabolites via fragmentation patterns.

- Map pathways using software like MetabolitePilot or XCMS Online. Compare results across species (e.g., rat vs. human) to assess translational relevance .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in cytotoxicity data between academic studies and regulatory reports?

- Audit raw data for methodological differences: Cell line selection, passage number, and serum concentration can alter outcomes.

- Apply Bland-Altman analysis to quantify bias between datasets.

- Replicate studies using harmonized protocols (e.g., OECD guidelines) and open-access data repositories for transparency .

Q. What statistical methods are robust for analyzing dose-response relationships in ecotoxicological studies?

Use non-linear regression models (e.g., four-parameter log-logistic) to calculate EC₅₀ values.

- Weight residuals to address heteroscedasticity.

- Apply Akaike Information Criterion (AIC) to compare model fits. For low-dose effects, employ benchmark dose (BMD) modeling instead of NOEC/LOEC approaches .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.